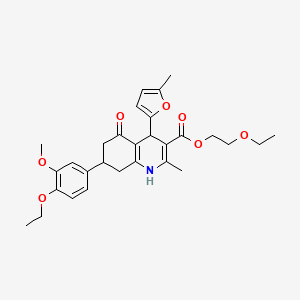![molecular formula C18H22N2O2S B11602188 (5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11602188.png)
(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a sulfanylideneimidazolidinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves the coupling of substituted hippuric acids with aromatic aldehydes. The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and reaction conditions effectively.
化学反応の分析
Types of Reactions
(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimitotic properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
作用機序
The mechanism of action of (5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimitotic activity is induced by binding to the cell protein tubulin, causing cessation of protein polymerization to microtubules, which play a key role in cell division .
類似化合物との比較
Similar Compounds
- (5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione
Uniqueness
Compared to similar compounds, (5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific structural features, such as the cyclohexyl group and the sulfanylideneimidazolidinone core. These features may contribute to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C18H22N2O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H22N2O2S/c1-19-15(12-13-8-6-7-11-16(13)22-2)17(21)20(18(19)23)14-9-4-3-5-10-14/h6-8,11-12,14H,3-5,9-10H2,1-2H3/b15-12- |
InChIキー |
VNKNAMHQNPPMRO-QINSGFPZSA-N |
異性体SMILES |
CN1/C(=C\C2=CC=CC=C2OC)/C(=O)N(C1=S)C3CCCCC3 |
正規SMILES |
CN1C(=CC2=CC=CC=C2OC)C(=O)N(C1=S)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11602110.png)
![3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11602112.png)
![(5Z)-2-(2-methylphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602115.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602118.png)

![(5Z)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602125.png)
![ethyl (5Z)-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11602127.png)
![4-ethyl-N-[(1Z)-4-oxo-3-(phenylamino)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11602139.png)
![Ethyl 2-methyl-5-[N-(4-methyl-3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate](/img/structure/B11602154.png)
![{(2E)-2-[(2E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11602161.png)
![methyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602164.png)
![5-(benzenesulfonyl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11602167.png)
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11602171.png)
![1-[4-(2-Hydroxy-3-p-tolyloxy-propyl)-piperazin-1-yl]-3-p-tolyloxy-propan-2-ol](/img/structure/B11602174.png)
